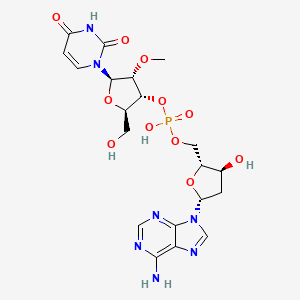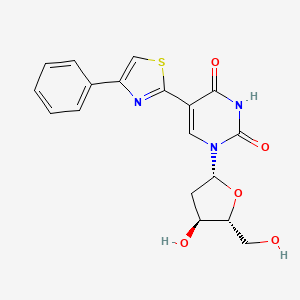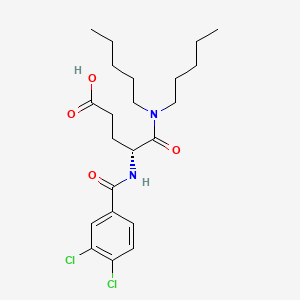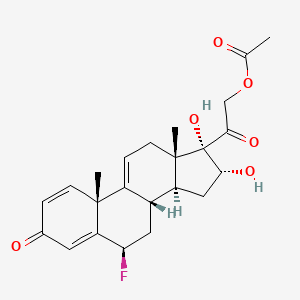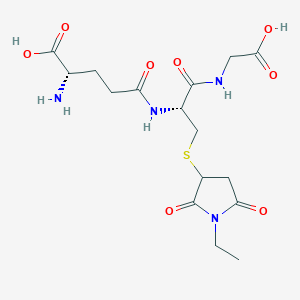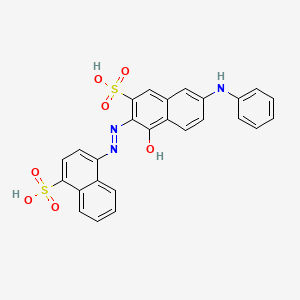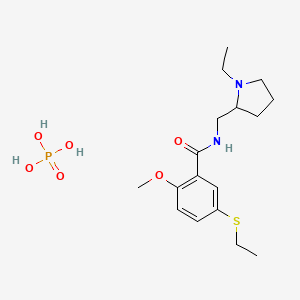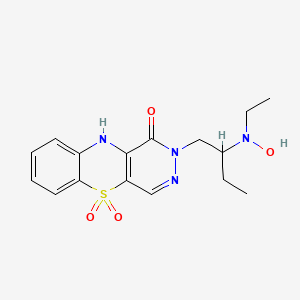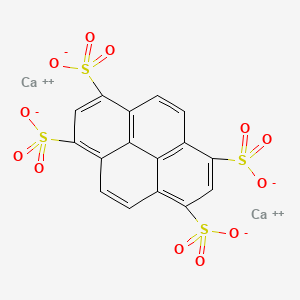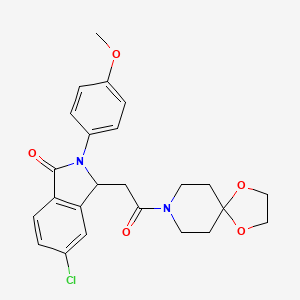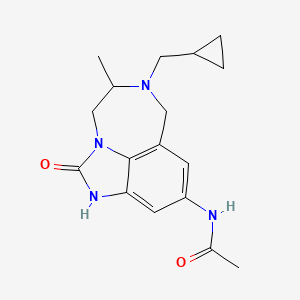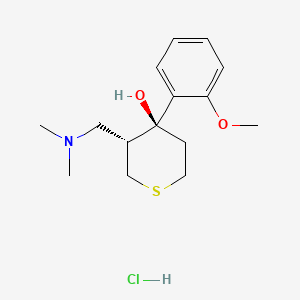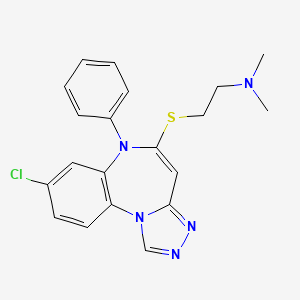
2,4-Diethylbenzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethylbenzenesulfonic acid is an organic compound with the molecular formula C10H14O3S. It is a sulfonic acid derivative of diethylbenzene, characterized by the presence of two ethyl groups attached to the benzene ring at the 2 and 4 positions, and a sulfonic acid group (-SO3H) attached to the benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diethylbenzenesulfonic acid typically involves the sulfonation of 2,4-diethylbenzene. This process is carried out by reacting 2,4-diethylbenzene with concentrated sulfuric acid (H2SO4) or fuming sulfuric acid (oleum). The reaction conditions usually involve maintaining a controlled temperature to ensure the selective sulfonation at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 2,4-diethylbenzenesulfonic acid follows a similar sulfonation process but on a larger scale. The reaction is conducted in large reactors where 2,4-diethylbenzene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then subjected to separation and purification processes to isolate the desired sulfonic acid product.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diethylbenzenesulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. under specific conditions, it can still participate in reactions such as nitration and halogenation.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate group (-SO3-) under reducing conditions.
Oxidation Reactions: The ethyl groups can be oxidized to carboxylic acid groups under strong oxidizing conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products:
Nitration: Nitro derivatives of 2,4-diethylbenzenesulfonic acid.
Halogenation: Halogenated derivatives of 2,4-diethylbenzenesulfonic acid.
Reduction: Sulfonate derivatives.
Oxidation: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
2,4-Diethylbenzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various organic synthesis reactions due to its strong acidic nature.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, dyes, and other chemical products due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 2,4-diethylbenzenesulfonic acid primarily involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. The sulfonic acid group can donate protons (H+), facilitating the formation of reactive intermediates in electrophilic substitution reactions. Additionally, the compound can interact with biological molecules, influencing enzyme activity and protein function through its acidic properties.
Comparación Con Compuestos Similares
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, lacking the ethyl groups present in 2,4-diethylbenzenesulfonic acid.
2,4-Dimethylbenzenesulfonic Acid: Similar structure but with methyl groups instead of ethyl groups.
p-Toluenesulfonic Acid: Contains a single methyl group at the para position relative to the sulfonic acid group.
Uniqueness: 2,4-Diethylbenzenesulfonic acid is unique due to the presence of two ethyl groups, which influence its reactivity and solubility compared to other sulfonic acids. The ethyl groups provide steric hindrance and electron-donating effects, making it distinct in its chemical behavior and applications.
Propiedades
Número CAS |
63877-58-7 |
|---|---|
Fórmula molecular |
C10H14O3S |
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
2,4-diethylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S/c1-3-8-5-6-10(14(11,12)13)9(4-2)7-8/h5-7H,3-4H2,1-2H3,(H,11,12,13) |
Clave InChI |
AMUGDZXUAMBOOT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)S(=O)(=O)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


